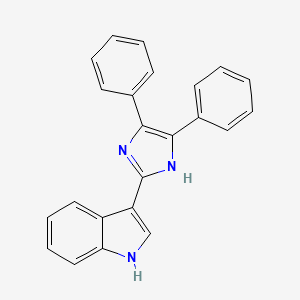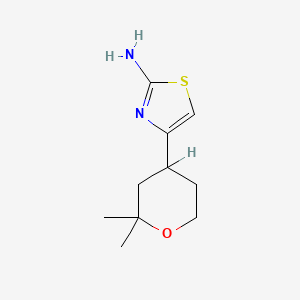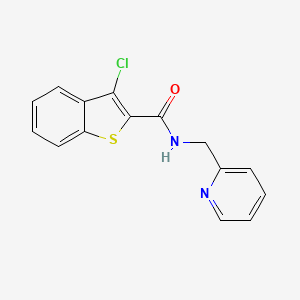
3-anilino-1-phenyl-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediol is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It’s a colorless viscous liquid . Aniline is an organic compound with the formula C6H5NH2. It’s the simplest aromatic amine .
Synthesis Analysis
In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol .Molecular Structure Analysis
1,4-Butanediol has a linear structure with four carbon atoms and two hydroxyl groups at the terminal carbon atoms . Aniline has a benzene ring attached to an amino group .Chemical Reactions Analysis
1,4-Butanediol can undergo dehydration to form butyrolactone . Aniline can undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
1,4-Butanediol has a density of 1.0171 g/cm3 at 20 °C, a melting point of 20.1 °C, and a boiling point of 235 °C .Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Metabolic Engineering
Renewable Chemical Production : Research has demonstrated the capability of engineered Escherichia coli to produce 1,4-butanediol (BDO) from renewable carbohydrate feedstocks, showcasing a biotechnological approach to produce valuable polymers from non-petroleum sources (Yim et al., 2011).
Downstream Processing Innovations : The separation and purification processes for biologically produced diols like 1,3-propanediol and 2,3-butanediol have been explored, highlighting the need for improved yield, purity, and energy efficiency in their microbial production (Xiu & Zeng, 2008).
Microbial Production Strategies : Studies on microbial 2,3-butanediol production review strategies for strain improvement, substrate alternation, and process development to enhance efficiency and economic viability, emphasizing the compound's potential in industrial applications (Ji, Huang, & Ouyang, 2011).
Chemical Synthesis and Industrial Applications
Catalytic Dehydration : Research on the catalytic dehydration of 1,4-butanediol over ceria and zirconia has revealed pathways to produce intermediates like 3-buten-1-ol, which have implications for further chemical synthesis and industrial applications (Sato et al., 2004); (Yamamoto et al., 2005).
Renewable Gasoline and Solvents : The biotechnological production of 2,3-butanediol is discussed as a precursor for renewable gasoline, solvents, and fuel additives, offering a sustainable alternative to fossil fuel-based products (Harvey, Merriman, & Quintana, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-anilino-1-phenylbutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-15(17-14-9-5-2-6-10-14)11-16(19)13-7-3-1-4-8-13/h1-10,15-19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZWKOPJHTGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-phenyl-1,4-butanediol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)
![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)
![1-(benzylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563685.png)

![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)
![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)
![N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5563723.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)
![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)